molecular formula AgNbO3 B577701 Niobium silver trioxide CAS No. 12309-96-5

Niobium silver trioxide

Cat. No.: B577701
CAS No.: 12309-96-5
M. Wt: 248.772
InChI Key: YLMWIYPEMQTCNB-UHFFFAOYSA-N
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Description

Niobium silver trioxide, with the chemical formula AgNbO₃ and CAS number 12309-96-5, is an inorganic compound that crystallizes in a perovskite structure. At room temperature, its structure is orthorhombic (space group Pbcm ) and isostructural with sodium niobate (NaNbO₃), featuring a framework of tilted NbO₆ octahedra . This compound is classified as a ferroelectric material, exhibiting spontaneous polarization below approximately 350 K, although its polarization is significantly lower than that of other well-known ferroelectrics like KNbO₃ or BaTiO₃ . A prominent area of application for AgNbO₃ is in the development of advanced functional coatings, particularly for high-temperature tribology. Research demonstrates that AgNbO₃ can form in-situ on sliding surfaces during tribological tests at elevated temperatures (e.g., 600°C), acting as a lubricious ternary oxide phase . This mechanism of tribologically enhanced self-healing leads to extremely low coefficients of friction, making it a promising solid lubricant and a key component in adaptive, self-lubricating coatings for extreme environments . Its primary research value lies in its adaptive and self-healing properties. When integrated into composite coatings or systems containing silver and niobium oxide (Nb₂O₅), the combined action of thermal and mechanical stimuli during sliding facilitates the diffusion of silver and its subsequent reaction to form a lubricious AgNbO₃ layer on the damaged surface . This process effectively "heals" the surface, restoring its tribological functionality and significantly enhancing the lifetime and reliability of components. This material is intended for research applications only, including the study of self-healing ceramics, high-temperature solid lubricants, and next-generation adaptive coatings. It is provided "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12309-96-5

Molecular Formula

AgNbO3

Molecular Weight

248.772

IUPAC Name

silver;niobium(5+);oxygen(2-)

InChI

InChI=1S/Ag.Nb.3O/q+1;+5;3*-2

InChI Key

YLMWIYPEMQTCNB-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Nb+5].[Ag+]

Synonyms

niobium silver trioxide

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Limitations

  • AgNbO₃ vs. KNbO₃ : While AgNbO₃ is lead-free and eco-friendly, its lower piezoelectric response limits use in high-precision actuators .
  • AgNbO₃ vs. Nb₂O₅ : Nb₂O₅’s thermal stability makes it preferable for high-temperature applications, but AgNbO₃’s ferroelectricity offers unique energy storage advantages .

Q & A

Q. What are the established synthesis methods for niobium silver trioxide (AgNbO₃), and how do they influence crystallographic properties?

AgNbO₃ is typically synthesized via solid-state reactions or sol-gel techniques. For example, solid-state synthesis involves high-temperature calcination (~1100°C) of stoichiometric mixtures of Ag₂O and Nb₂O₅, followed by controlled cooling to stabilize the perovskite phase. Liquid exfoliation of layered precursors (e.g., K₂NbO₃F) has also been adapted to produce nanosheets with enhanced surface reactivity . Key parameters affecting crystallinity include annealing duration, atmosphere (e.g., oxygen-rich vs. inert), and precursor purity. Structural characterization via X-ray diffraction (XRD) and neutron diffraction is critical to confirm phase purity and detect secondary phases like AgNb₃O₈ .

Q. Table 1: Synthesis Methods and Outcomes

MethodTemperature (°C)AtmosphereKey OutcomeReference
Solid-state reaction1100O₂Orthorhombic perovskite phase
Sol-gel600–800AirNanopowders with high surface area
Liquid exfoliationRoom temperatureN₂Layered nanosheets

Q. How is the crystal structure of AgNbO₃ determined, and what are its phase transition behaviors?

AgNbO₃ exhibits a temperature-dependent phase transition sequence. Below 340 K, it adopts an orthorhombic structure (space group Pbcm), transitioning to tetragonal symmetry at higher temperatures. Neutron diffraction studies reveal antipolar displacements of Nb⁵⁺ ions, which contribute to its antiferroelectric behavior . Researchers should combine XRD with differential scanning calorimetry (DSC) to map phase boundaries and hysteresis effects. For reproducibility, ensure consistent heating/cooling rates (e.g., 5°C/min) and calibrate equipment against reference materials like BaTiO₃ .

Advanced Research Questions

Q. How can contradictory reports on AgNbO₃’s dielectric properties be resolved?

Discrepancies in dielectric constant (ε) values (e.g., ε ≈ 200–400 at 1 kHz) often arise from variations in sample stoichiometry, electrode interfaces, or measurement frequencies. For instance, silver loss during synthesis can create Nb-rich secondary phases, reducing ε. To mitigate this:

  • Use energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry.
  • Employ impedance spectroscopy across a broad frequency range (10⁻²–10⁶ Hz) to distinguish intrinsic vs. interfacial polarization effects .
  • Compare data with computational models (e.g., density functional theory) to validate experimental trends .

Q. Table 2: Dielectric Properties Under Controlled Conditions

Frequency (Hz)ε (AgNbO₃)Loss Tangent (tan δ)Measurement Temp. (°C)Reference
1k3500.0225
1M2200.0525
1k2900.03100

Q. What strategies optimize AgNbO₃’s ferroelectric response for energy storage applications?

Enhancing energy density requires minimizing hysteresis losses and maximizing polarization. Methodological approaches include:

  • Doping : Substituting Nb⁵⁺ with Ta⁵⁺ reduces leakage currents by stabilizing the perovskite lattice.
  • Grain boundary engineering : Spark plasma sintering (SPS) produces dense ceramics with uniform grain sizes, improving breakdown strength.
  • Field-cycling experiments : Apply bipolar electric fields (e.g., ±30 kV/cm) to assess fatigue resistance over 10⁶ cycles .

Q. How do impurities in AgNbO₃ synthesis (e.g., from silver/nb targets) affect functional properties?

Metallic impurities (e.g., Fe³⁺, Al³⁺) from raw materials or reactor vessels can distort the NbO₆ octahedra, altering dielectric and conductive behaviors. For example, silver targets with higher ion impurities (vs. niobium) reduce radiochemical yields in related applications . Mitigation steps:

  • Purify precursors via zone refining or solvent extraction .
  • Use high-purity (>99.95%) Ag₂O and Nb₂O₅.
  • Characterize impurity profiles using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What advanced techniques elucidate AgNbO₃’s antiferroelectric-to-paraelectric transition mechanisms?

Synchrotron X-ray diffraction and temperature-dependent Raman spectroscopy are critical. For example, tracking the softening of phonon modes near 500 cm⁻¹ reveals displacive transitions linked to Nb⁵⁺ ion dynamics . Pair these with first-principles calculations to correlate structural distortions with macroscopic polarization.

Methodological Recommendations

  • Data validation : Cross-reference experimental results with computational models (e.g., Rietveld refinement for XRD) .
  • Reproducibility : Document synthesis parameters (e.g., heating rates, precursor sources) in supplementary materials per journal guidelines .
  • Contradiction analysis : Use multivariate statistics (e.g., ANOVA) to isolate variables causing discrepancies in reported properties .

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